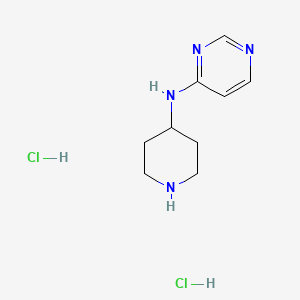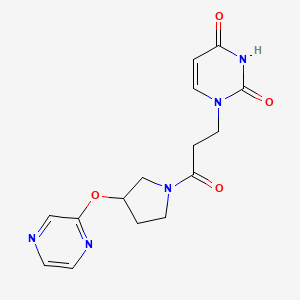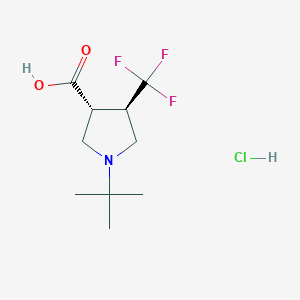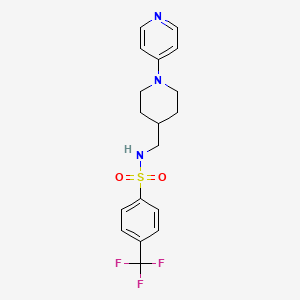![molecular formula C19H18F3N3OS B2924673 thiophen-2-yl(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1203316-82-8](/img/structure/B2924673.png)
thiophen-2-yl(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups including a thiophene ring, a benzimidazole ring, a trifluoromethyl group, and a piperidine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the thiophene and benzimidazole rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase its lipophilicity, which could influence its solubility and distribution in biological systems .Applications De Recherche Scientifique
Anticancer Activity
Thiophene-containing compounds have been synthesized and investigated for their anticancer activity. For example, a series of novel thiophene-containing 1,3-diarylpyrazole derivatives exhibited significant growth inhibitory effects on various human cancer cell lines, such as Raji and HL60, indicating the potential of thiophene derivatives in anticancer drug development (Inceler, Yılmaz, & Baytas, 2013).
Material Science Applications
Substituted thiophenes have been recognized for their wide spectrum of applications in material science, ranging from antibacterial and antifungal activities to uses in thin-film transistors, organic field-effect transistors, and solar cells. The synthesis and crystal structure of specific thiophene derivatives underscore their significance in the development of new materials with diverse applications (Nagaraju et al., 2018).
Enzyme Inhibitory Activity
Thiophene-based heterocyclic compounds have been designed, synthesized, and evaluated for their enzyme inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies highlight the therapeutic potential of thiophene derivatives as enzyme inhibitors, which could be beneficial in treating diseases associated with enzyme dysfunction (Cetin, Türkan, Bursal, & Murahari, 2021).
Molecular Docking and Computational Studies
Molecular docking and computational studies of thiophene-based compounds have provided insights into their potential antibacterial activity and interactions with biological targets. These studies facilitate the understanding of the structural basis behind the biological activities of thiophene derivatives, aiding in the design of more effective molecules (Shahana & Yardily, 2020).
Synthesis and Structural Characterization
Research on thiophene derivatives also includes their synthesis, structural exploration, and analysis through techniques such as X-ray diffraction. These studies contribute to the broader understanding of the chemical and physical properties of thiophene compounds, which is crucial for their application in various scientific fields (Karthik et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
thiophen-2-yl-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3OS/c20-19(21,22)18-23-14-4-1-2-5-15(14)25(18)12-13-7-9-24(10-8-13)17(26)16-6-3-11-27-16/h1-6,11,13H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLVOIRVIHHCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol](/img/structure/B2924590.png)
![7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2924591.png)


![2-[(2-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2924595.png)

![2-[(4-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-fluoro-4-methylbenzamide](/img/structure/B2924602.png)

![1-[2-(Difluoromethoxy)phenyl]ethanol](/img/structure/B2924607.png)

![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B2924610.png)
![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2924611.png)
![N-benzyl-N-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2924612.png)